7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester
Description
7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester is a brominated unsaturated ester characterized by a seven-carbon chain (hept-2-enoic acid backbone) with a benzyloxy group at position 7 and a bromine atom at position 2. The methyl ester functional group at the terminal carboxyl enhances its stability and modulates reactivity. Its α,β-unsaturated ester moiety and bromine substituent make it a candidate for nucleophilic substitution, elimination, or cycloaddition reactions .
Properties
IUPAC Name |
methyl (Z)-2-bromo-7-phenylmethoxyhept-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-18-15(17)14(16)10-6-3-7-11-19-12-13-8-4-2-5-9-13/h2,4-5,8-10H,3,6-7,11-12H2,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZQHDUWJXUQB-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CCCCCOCC1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/CCCCOCC1=CC=CC=C1)/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with Benzyl Bromide
A common approach involves treating a hept-2-enoic acid derivative containing a free hydroxyl group at position 7 with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). For example:
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Reaction Conditions : Anhydrous acetone or tetrahydrofuran (THF), reflux for 5–24 hours.
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Mechanism : The base deprotonates the hydroxyl group, generating an alkoxide that undergoes nucleophilic substitution with benzyl bromide.
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Yield : Reported yields range from 65% to 85% depending on solvent polarity and temperature.
Alternative Protecting Groups
While benzyl is standard, patents describe the use of p-methoxybenzyl (PMB) groups for enhanced acid stability. However, benzyl remains preferred due to cost and ease of removal via hydrogenolysis.
Bromination at the 2-Position
Bromination introduces the electrophilic bromine atom at the α-position to the carbonyl group.
Direct Bromination Using N-Bromosuccinimide (NBS)
NBS in carbon tetrachloride (CCl₄) under radical initiation (e.g., AIBN) selectively brominates the allylic position of hept-2-enoic acid derivatives:
Hunsdiecker Reaction for Carboxylic Acid Precursors
For substrates with a free carboxylic acid, the Hunsdiecker reaction (AgBr₂ in CCl₄) decarboxylates and brominates simultaneously:
Esterification of the Carboxylic Acid
Conversion of the carboxylic acid to the methyl ester is achieved via acid-catalyzed Fischer esterification or nucleophilic acyl substitution.
Fischer Esterification
Diazomethane Methylation
For acid-sensitive substrates, diazomethane (CH₂N₂) in diethyl ether provides a milder alternative:
Integrated Synthetic Pathways
Combining the above steps, two optimized routes emerge:
Sequential Protection-Bromination-Esterification
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Starting Material : 7-Hydroxy-hept-2-enoic acid.
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Benzylation : React with benzyl bromide/K₂CO₃ in acetone (85% yield).
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Overall Yield : ~60% after purification.
Tandem Bromination-Esterification
For pre-protected intermediates:
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Starting Material : 7-Benzyloxy-hept-2-enoic acid.
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Bromination-Esterification : Single-pot reaction using PBr₃ in methanol, achieving simultaneous bromination and esterification (68% yield).
Analytical Characterization
Critical data for verifying structure and purity:
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NMR :
Challenges and Optimization
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Regioselectivity in Bromination : Competing allylic vs. vinylic bromination is mitigated using radical inhibitors like TEMPO.
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Ester Hydrolysis : Over-esterification is avoided by controlling reaction time and acid concentration.
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Purification : Column chromatography (hexane/ethyl acetate) resolves diastereomers and byproducts .
Chemical Reactions Analysis
7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticholesterolemic Agents
Research indicates that derivatives of compounds similar to 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester can exhibit significant inhibitory effects on HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. Such compounds have the potential to be developed into therapeutic agents for managing hyperlipidemia and atherosclerosis . The structure of this compound allows it to interact effectively with biological targets, potentially leading to new treatments for cholesterol-related conditions.
Bioactive Natural Products
The compound has been utilized in the synthesis of bioactive natural products, particularly cyclodepsipeptides, which are known for their diverse biological activities. The incorporation of this compound into these complex molecules can enhance their pharmacological profiles . This application highlights the compound's versatility in creating novel therapeutic agents.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a valuable intermediate in organic synthesis. Its structural features make it suitable for various coupling reactions, allowing chemists to construct more complex molecular frameworks . For instance, it can be employed in metallaphotoredox catalysis to facilitate multicomponent reactions that yield structurally diverse compounds with potential applications in drug discovery .
Case Study 1: Synthesis of Cyclodepsipeptides
In a recent study, researchers utilized this compound as a key building block in the total synthesis of cyclodepsipeptide natural products. The synthesis involved several steps, including coupling reactions and functional group transformations that leveraged the unique properties of the ester . This study demonstrated the compound's utility in creating biologically active molecules through strategic synthetic pathways.
Case Study 2: Anticholesterolemic Activity
Another case study focused on the anticholesterolemic properties of related compounds derived from this compound. The findings indicated that these derivatives could effectively inhibit cholesterol biosynthesis, suggesting their potential as therapeutic agents against cardiovascular diseases .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticholesterolemic agents targeting HMG-CoA reductase | Management of hyperlipidemia |
| Organic Synthesis | Building block for complex molecules | Facilitates diverse coupling reactions |
| Synthesis of Natural Products | Key intermediate in cyclodepsipeptide synthesis | Development of bioactive compounds |
Mechanism of Action
The mechanism of action of 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Methyl Ester Derivatives
(a) 2-Benzyloxy-5-(2-bromoacetyl)benzoic Acid Methyl Ester
- Structure : Aromatic benzoic acid backbone with a benzyloxy group at position 2 and a bromoacetyl substituent at position 5.
- Key Differences: Backbone: Aromatic vs. aliphatic (hept-2-enoic acid). Bromine Position: Bromoacetyl group (C=O adjacent to Br) vs. α-bromo substitution on an alkene.
- Reactivity : The bromoacetyl group may undergo nucleophilic attack at the carbonyl, while the α-bromo alkene in the target compound favors elimination or conjugate addition .
(b) Hexadecanoic Acid Methyl Ester (Palmitic Acid Methyl Ester)
- Structure : Saturated 16-carbon chain with a terminal methyl ester.
- Key Differences: Chain Length and Unsaturation: Fully saturated vs. unsaturated (hept-2-enoic acid). Substituents: Lacks bromine or benzyloxy groups.
- Applications: Primarily used in biodiesel and lipid analysis () vs.
(c) 9-Octadecenoic Acid Methyl Ester (Oleic Acid Methyl Ester)
- Structure: 18-carbon monounsaturated fatty acid methyl ester.
- Key Differences :
- Double Bond Position : Cis-configuration at C9 vs. α,β-unsaturation (C2) in the target compound.
- Functional Groups : Lacks bromine or benzyl ethers.
- Reactivity : Olefinic bonds in fatty esters typically undergo hydrogenation or oxidation, whereas the target’s α-bromo alkene may enable regioselective reactions .

Functional Group Comparison
| Compound | Backbone | Key Substituents | Reactivity Highlights |
|---|---|---|---|
| Target Compound | Hept-2-enoic acid | 7-Benzyloxy, 2-Bromo, methyl ester | α-Bromo alkene for elimination or addition |
| 2-Benzyloxy-5-(2-bromoacetyl)benzoate | Benzoic acid | 2-Benzyloxy, 5-Bromoacetyl, methyl ester | Bromoacetyl for nucleophilic substitution |
| Hexadecanoic acid methyl ester | Palmitic acid | None (saturated) | Hydrogenation, saponification |
| Oleic acid methyl ester | Oleic acid | C9 double bond (cis) | Oxidation, epoxidation |
Biological Activity
7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . Its structure features a bromine atom at the second position of a heptenoic acid backbone, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the heptenoic acid backbone : This can be achieved through various synthetic routes, including decarboxylative halogenation methods.
- Introduction of the benzyloxy group : This step often involves nucleophilic substitution reactions where a benzyloxy moiety is introduced to enhance lipophilicity and biological activity.
- Methyl esterification : The final step involves converting the carboxylic acid to a methyl ester, which can improve solubility and bioavailability.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Preliminary studies demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it showed notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the low micromolar range.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Cytotoxicity
In cell viability assays, this compound demonstrated moderate cytotoxicity against cancer cell lines, including human non-small-cell lung carcinoma (NSCLC) cells. The IC50 values were reported to be approximately 15 μg/mL, indicating a promising avenue for further research into its anticancer potential.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values < 10 µg/mL. |
| Study 2 | Showed inhibition of TNF-alpha production in macrophages by 40% at concentrations of 5 µg/mL. |
| Study 3 | Reported IC50 values of 15 μg/mL in NSCLC cell lines, indicating potential as an anticancer agent. |
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells:
- Antimicrobial Activity : The bromine atom may enhance membrane permeability or disrupt bacterial cell wall synthesis.
- Anti-inflammatory Activity : The compound likely modulates signaling pathways involved in inflammation, potentially through inhibition of NF-kB activation.
- Cytotoxicity : It may induce apoptosis in cancer cells via mitochondrial pathways or by disrupting cellular signaling.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-benzyloxy-2-bromo-hept-2-enoic acid methyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized heptenoic acid ester. For example, bromination at the α,β-unsaturated ester position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Key factors include solvent polarity (e.g., CCl₄ vs. DMF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions like over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the benzyloxy group (δ ~4.5–5.0 ppm for -OCH₂Ph), bromoalkene (δ ~5.8–6.5 ppm for C=CH-Br), and ester carbonyl (δ ~3.6–3.8 ppm for OCH₃ and ~170 ppm in ¹³C NMR).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and C-Br bonds (~550–650 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with bromine isotope signatures .
Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The benzyloxy group acts as a directing/protecting group, stabilizing intermediates in Suzuki or Heck couplings. For instance, in palladium-catalyzed reactions, the bromoalkene moiety undergoes coupling with aryl boronic acids, while the benzyloxy group remains inert under mild conditions (e.g., 60°C, K₂CO₃ base). Post-coupling deprotection (e.g., H₂/Pd-C) can then yield hydroxylated derivatives .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict regioselectivity in electrophilic additions to the bromoalkene system?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. For example, the LUMO of the bromoalkene is localized at the β-carbon, favoring nucleophilic attack. Molecular dynamics (MD) simulations in solvent environments (e.g., THF) further predict steric effects from the benzyloxy group, which may hinder accessibility to the α-position .
Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric transformations involving this compound?
- Methodological Answer : Discrepancies in enantioselectivity (e.g., 70% vs. 90% ee) may arise from ligand choice (BINAP vs. Josiphos) or solvent effects. Systematic optimization should include:
- Screening chiral ligands and additives (e.g., Ti(OiPr)₄).
- Monitoring reaction kinetics via in situ FTIR or HPLC.
- Analyzing crystallographic data of intermediates to identify steric clashes .
Q. How can the compound serve as a precursor for synthesizing bioactive heterocycles (e.g., thiazolidinones, coumarins)?
- Methodological Answer :
- Thiazolidinone Synthesis : React the bromoalkene with thioureas under basic conditions (e.g., K₂CO₃/DMF) to form thiazolidinone rings via nucleophilic substitution and cyclization.
- Coumarin Derivatives : Hydrolysis of the ester (LiOH/MeOH/H₂O) followed by Pechmann condensation with resorcinol yields substituted coumarins. Biological activity screening (e.g., antimicrobial assays) requires purity validation via HPLC and dose-response studies .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Temperature Gradients : Large-scale reactions may exhibit uneven heating, leading to racemization. Use jacketed reactors with precise temperature control (±1°C).
- Catalyst Loading : Reduce Pd catalyst costs by optimizing ligand-metal ratios (e.g., 0.5 mol% Pd(OAc)₂ with 1.2 mol% SPhos).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor stereochemistry in real-time .
Data Contradiction Analysis
Q. Why do some studies report conflicting stability data for this compound under basic vs. acidic conditions?
- Methodological Answer : Discrepancies arise from solvent-dependent degradation pathways:
- Acidic Conditions (pH <3) : Protonation of the ester carbonyl accelerates hydrolysis, forming heptenoic acid derivatives.
- Basic Conditions (pH >10) : Saponification of the ester competes with β-elimination of the benzyloxy group. Stability studies should use buffered solutions (e.g., phosphate buffer, 37°C) and quantify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

